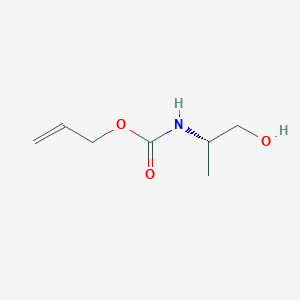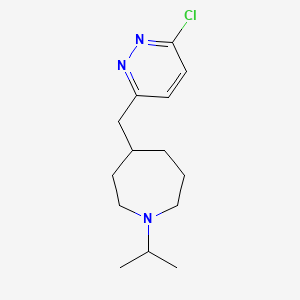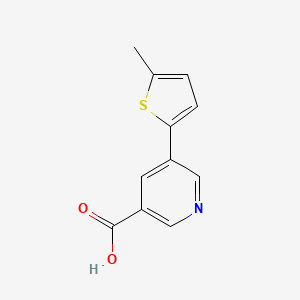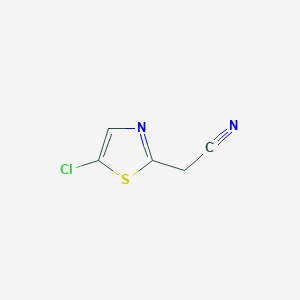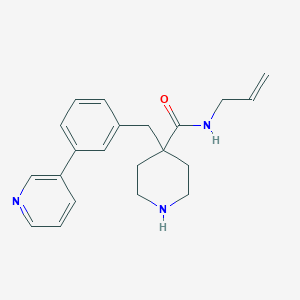![molecular formula C14H22N2O3 B1400218 4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol CAS No. 1353878-24-6](/img/structure/B1400218.png)
4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol
Vue d'ensemble
Description
“4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol” is a chemical compound with the CAS Number: 1353878-24-6 . It has a molecular weight of 266.34 and its IUPAC name is 4-[(3,4-dimethoxyanilino)methyl]-4-piperidinol . The compound is in solid form .
Synthesis Analysis
While specific synthesis methods for “4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol” were not found in the search results, piperidine derivatives, which this compound is a part of, have been synthesized using various intra- and intermolecular reactions . These include the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Molecular Structure Analysis
The InChI code for the compound is 1S/C14H22N2O3/c1-18-12-4-3-11(9-13(12)19-2)16-10-14(17)5-7-15-8-6-14/h3-4,9,15-17H,5-8,10H2,1-2H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a melting point of 135 - 137 degrees Celsius . It is in solid form .Applications De Recherche Scientifique
Chemical Structure and Geometry
The aminoalkanol derivatives, closely related to the chemical structure of 4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol, have attracted interest in medicinal chemistry, particularly in the search for new anticonvulsant drugs. The influence of methyl substituent and N-oxide formation on the geometry of molecules and their intermolecular interactions in crystals have been studied extensively. This research has provided valuable insights into the conformation of the O-C-C linker, the location of the hydroxy group in the piperidine ring, and the nature of intermolecular interactions, which are critical in drug design and development (Żesławska et al., 2020).
Synthesis and Characterization
The synthesis and characterization of biologically active compounds, including those with structures similar to 4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol, have been a focal point in research aiming to discover new therapeutic agents. These compounds are synthesized and fully characterized to assess their potential in various biological applications, showcasing the importance of these compounds in advancing medicinal chemistry (Sroor, 2019).
Antimicrobial and Anti-Proliferative Activities
Research on compounds structurally related to 4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol has demonstrated promising antimicrobial and anti-proliferative activities. These compounds have been synthesized and tested against pathogenic bacteria and various cancer cell lines, showing potent activity. This highlights the potential of these compounds in developing new antimicrobial agents and cancer therapies (Al-Wahaibi et al., 2021).
Stereochemical Investigations
The synthesis and stereochemical investigation of compounds, including those with the piperidine/piperidone skeleton, are crucial in medicinal chemistry. The configuration and conformation of these molecules are paramount in determining their biological response. Research has been dedicated to synthesizing polyfunctionalized piperidin-4-ones and establishing their stereochemistry, which is vital in understanding their biological activities (Dineshkumar & Parthiban, 2018).
Safety And Hazards
Propriétés
IUPAC Name |
4-[(3,4-dimethoxyanilino)methyl]piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-18-12-4-3-11(9-13(12)19-2)16-10-14(17)5-7-15-8-6-14/h3-4,9,15-17H,5-8,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBLBTNJLRSTNFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NCC2(CCNCC2)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



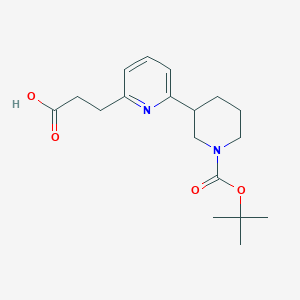
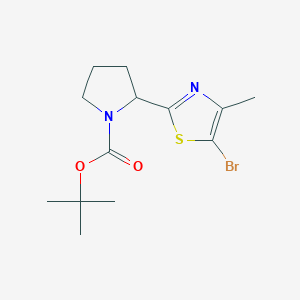
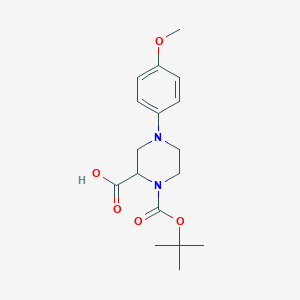
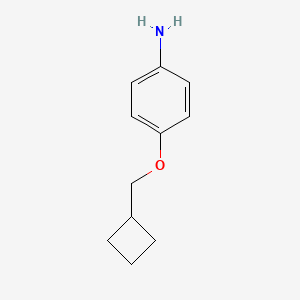

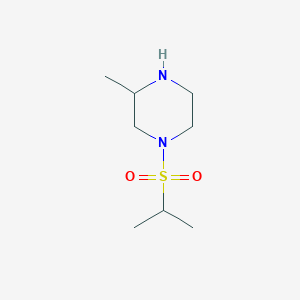
![1-[(Cyclopropylmethyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B1400143.png)
